molecular formula C11H14ClN3OS B4849511 N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide

N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide

Cat. No. B4849511
M. Wt: 271.77 g/mol
InChI Key: FNJVWQNXHMDYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide, also known as CBPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBPT is a thiosemicarbazone derivative that has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide has also been shown to possess anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. Additionally, N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide has been shown to possess antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide for lab experiments is its wide range of biological activities. N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide has been shown to possess antitumor, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, making it a versatile compound for scientific research. However, one of the limitations of N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide. One area of interest is the development of N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide's potential as a combination therapy with other anticancer agents. Additionally, further research is needed to fully elucidate the mechanism of action of N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide and to identify its molecular targets.

Scientific Research Applications

N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. It has been shown to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide has also been shown to possess antimicrobial activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide has been shown to possess antiviral activity against the influenza virus.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(propanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3OS/c1-2-10(16)14-15-11(17)13-7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJVWQNXHMDYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=S)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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